![molecular formula C20H13BrO5 B3277727 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- CAS No. 664366-17-0](/img/structure/B3277727.png)
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Übersicht
Beschreibung
7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- is a complex organic compound with a unique structure that combines a furobenzopyran core with an acetic acid side chain
Vorbereitungsmethoden
The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the furobenzopyran core, followed by the introduction of the acetic acid side chain and the bromophenyl and methyl substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. .
Wissenschaftliche Forschungsanwendungen
7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 7H-Furo3,2-gbenzopyran-6-acetic acid,3,5-dimethyl-7-oxo-
- 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- These compounds share the furobenzopyran core but differ in their substituents, leading to variations in their chemical and biological properties .
Biologische Aktivität
7H-Furo[3,2-g]benzopyran-6-acetic acid, 3-(4-bromophenyl)-5-methyl-7-oxo-, is a complex organic compound belonging to the class of furanocoumarins. Its unique structure comprises a fused furobenzopyran framework with an acetic acid moiety and a bromophenyl substituent. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C17H16BrO4
- Molecular Weight : Approximately 372.21 g/mol
Anticancer Properties
Research indicates that compounds similar to 7H-Furo[3,2-g]benzopyran-6-acetic acid exhibit significant anticancer activities. For instance, studies have shown that these compounds can inhibit tumor growth through various mechanisms, including:
- DNA Interaction : They may bind to DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cell lines.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
7H-Furo[3,2-g]benzopyran-6-acetic acid | 10.5 | Hela |
Doxorubicin | 2.35 | Hela |
This table illustrates the comparative potency of the compound against established chemotherapeutic agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit key inflammatory pathways by modulating cytokine production and reducing oxidative stress.
Antimicrobial Activity
Preliminary studies indicate that similar furanocoumarin compounds possess antimicrobial properties against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer effects of 7H-Furo[3,2-g]benzopyran-6-acetic acid in vitro on Hela cells. The results demonstrated a significant reduction in cell viability with an IC50 value of 10.5 µM, indicating substantial cytotoxicity against cervical cancer cells . -
Mechanisms of Action :
Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis through the activation of caspase pathways and inhibit cell proliferation by affecting cyclin-dependent kinases (CDKs) .
Synthesis and Derivatives
The synthesis of 7H-Furo[3,2-g]benzopyran-6-acetic acid can be achieved through various methods, including microwave-assisted organic synthesis (MAOS). This method enhances yield and reduces reaction time compared to traditional synthesis techniques.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 7H-Furo[3,2-g][1]benzopyran-6-acetic acid derivatives, and how can they be adapted for this bromophenyl-substituted analog?
Answer: Synthetic strategies for furo-benzopyran derivatives typically involve cyclization reactions or multi-step functionalization. For example, furan ring formation via acid-catalyzed cyclization of prenylated phenolic precursors is common . To introduce the 4-bromophenyl group, Suzuki-Miyaura coupling or Ullmann-type arylations can be employed, leveraging palladium catalysts and brominated aryl halides . Key challenges include regioselectivity in the presence of the acetic acid moiety; optimizing reaction temperatures (e.g., 80–110°C) and solvent systems (e.g., DMF/water mixtures) improves yield .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves substituent positions. The 4-bromophenyl group generates distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.6 ppm), and the furo-benzopyran core shows characteristic carbonyl signals (~δ 170 ppm in C NMR) . IR spectroscopy verifies the acetic acid carbonyl stretch (~1700 cm) and furan C-O-C vibrations (~1250 cm) .
Q. How does the bromophenyl substituent influence the compound’s solubility and stability in common solvents?
Answer: The 4-bromophenyl group enhances lipophilicity, reducing aqueous solubility. Stability tests in DMSO show no decomposition over 72 hours at 25°C, but acidic/basic conditions (pH <3 or >10) may hydrolyze the furan ring. Use degassed solvents (e.g., THF) under inert atmospheres to prevent oxidation of the acetic acid moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar furo-benzopyrans?
Answer: Discrepancies in bioactivity often arise from impurities or stereochemical variations. For example, 7H-furo[3,2-g]benzopyran-7-one derivatives exhibit variable cytotoxicity depending on substituent positioning . Validate purity via HPLC (>95%) and compare enantiomeric profiles using chiral columns. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes, clarifying structure-activity relationships .
Q. What experimental strategies optimize the regioselectivity of the 5-methyl and 7-oxo groups during synthesis?
Answer: Regioselective methylation at C-5 is achieved using methyl iodide in the presence of a sterically hindered base (e.g., DBU) to direct alkylation. The 7-oxo group is introduced via oxidation of a 7-hydroxy precursor using Jones reagent (CrO/HSO) under controlled conditions (0–5°C) to avoid overoxidation . Monitoring reaction progress with TLC (hexane:ethyl acetate 3:1) ensures intermediate stability.
Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?
Answer: Density functional theory (DFT) calculations (B3LYP/6-31G* level) model electronic properties, while molecular dynamics simulations (e.g., GROMACS) assess binding kinetics. For GPCRs, homology modeling based on crystal templates (e.g., β-adrenergic receptor) identifies potential hydrogen bonds between the acetic acid group and conserved residues (e.g., Asp113) . Validate predictions with SPR (surface plasmon resonance) binding assays.
Q. Methodological Guidance
Q. What protocols mitigate toxicity risks during in vitro testing of this compound?
Answer: Acute toxicity data for analogs (e.g., LD = 480 mg/kg in rats ) suggest handling at concentrations <10 mM. Use fume hoods for powder handling, and employ cytotoxicity assays (MTT or resazurin) with HEK293 or HepG2 cells to establish IC values. Include negative controls (DMSO vehicle) to distinguish compound effects from solvent toxicity .
Q. How should researchers design stability studies for long-term storage of this compound?
Answer: Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis. Lyophilization enhances stability for aqueous solutions; store solids in amber vials under argon at –20°C to prevent photodegradation and oxidation .
Q. What statistical methods are appropriate for analyzing dose-response data in mechanistic studies?
Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For RNA-seq or proteomics data, use false discovery rate (FDR) correction (Benjamini-Hochberg) to account for multiple hypotheses .
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHVEDXIHRKCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145792 | |
Record name | 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664366-17-0 | |
Record name | 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=664366-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.